

7-Bromo-3-methyl-1H-indole IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-3-methyl-1H-indole**

Cat. No.: **B3430690**

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-3-methyl-1H-indole**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of **7-Bromo-3-methyl-1H-indole**. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a vast range of biological activities^{[1][2]}. The specific substitution pattern of **7-Bromo-3-methyl-1H-indole**, featuring a bromine atom at a strategic position for cross-coupling and a methyl group influencing electronic and steric properties, makes it a valuable intermediate in modern synthetic chemistry.

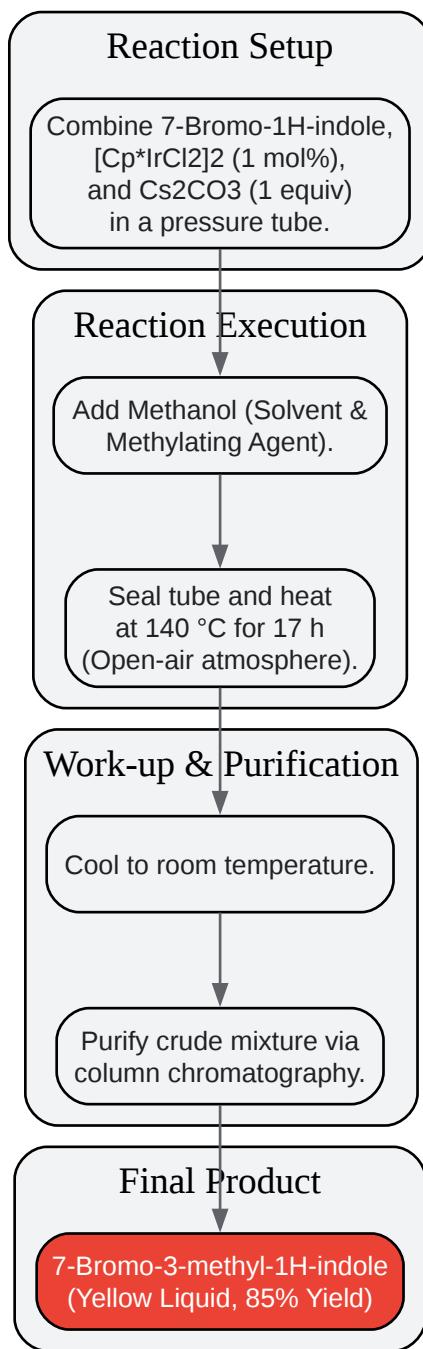
Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, though various synonyms may be encountered in chemical databases and literature.

- IUPAC Name: **7-Bromo-3-methyl-1H-indole**
- Synonyms: 7-Bromo-3-methylindole

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design, including reaction stoichiometry calculations and solvent selection.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrN	[3]
Molecular Weight	210.07 g/mol	[3]
Appearance	Yellow liquid	[4]
CAS Number	86915-22-2	[3]


Synthesis Pathway: Catalytic Methylation

The synthesis of **7-Bromo-3-methyl-1H-indole** can be efficiently achieved via direct C-H methylation of the corresponding 7-Bromo-1H-indole precursor. Modern organometallic catalysis offers a direct and atom-economical approach compared to classical multi-step methods. The use of an iridium catalyst, such as [Cp*IrCl₂]₂, with methanol serving as both the solvent and the methylating agent, represents a state-of-the-art strategy for this transformation[4].

Causality of Experimental Choice: The iridium catalyst is chosen for its proven efficacy in C-H activation and functionalization. This method avoids the need for pre-functionalized starting materials (e.g., organometallics) or harsh reagents, enhancing the overall efficiency and environmental profile of the synthesis. Methanol is an inexpensive, readily available, and relatively benign C1 source. The use of a base, such as Cs₂CO₃, is critical for facilitating the catalytic cycle, likely by assisting in the deprotonation steps.

Experimental Workflow: Iridium-Catalyzed Methylation

The following diagram outlines the key steps in the synthesis of **7-Bromo-3-methyl-1H-indole** from 7-Bromo-1H-indole.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **7-Bromo-3-methyl-1H-indole**.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the methylation of indoles[4].

- Reagent Preparation: In a 35 mL resealable pressure tube equipped with a magnetic stir bar, add 7-Bromo-1H-indole (0.3 mmol, 1.0 equiv), $[\text{Cp}^*\text{IrCl}_2]_2$ (0.003 mmol, 1 mol%), and cesium carbonate (Cs_2CO_3 , 0.3 mmol, 1.0 equiv).
- Reaction Assembly: To the solid mixture, add methanol (1 mL).
- Reaction Conditions: Securely seal the pressure tube and place it in a preheated oil bath at 140 °C.
- Execution: Stir the reaction mixture vigorously for 17 hours. The reaction is conducted under an open-air atmosphere, simplifying the experimental setup.
- Work-up: After 17 hours, remove the tube from the oil bath and allow it to cool to ambient temperature.
- Purification: The resulting crude product is purified directly by column chromatography on silica gel to afford the pure **7-Bromo-3-methyl-1H-indole**. The reported yield for this transformation is approximately 85%[4].

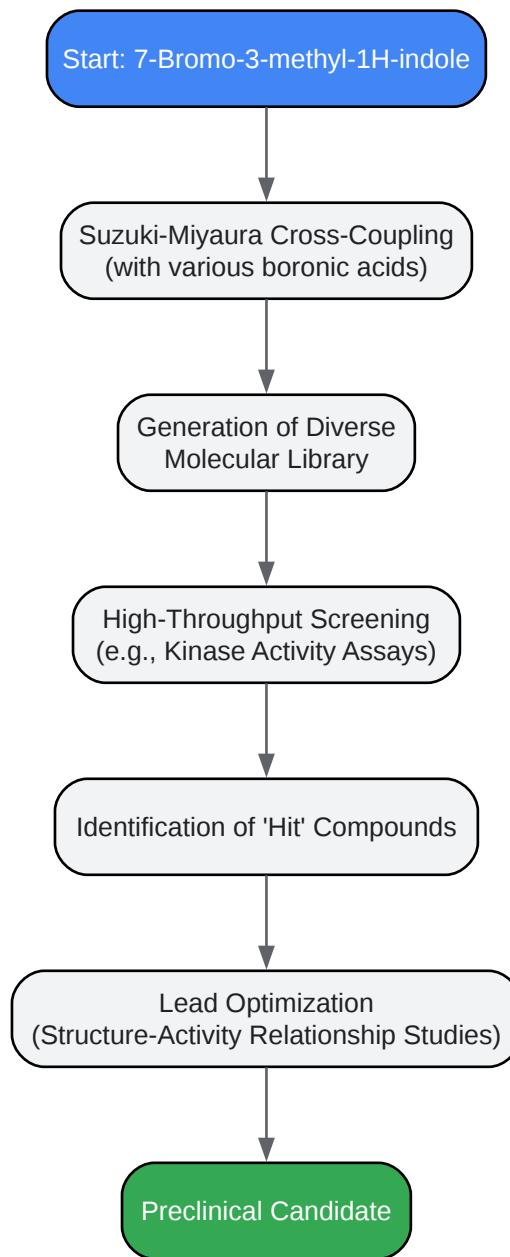
Spectroscopic Characterization

Structural confirmation is a non-negotiable aspect of synthesis. The identity and purity of the synthesized **7-Bromo-3-methyl-1H-indole** are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data	Chemical Shifts (δ) in ppm
^1H NMR (500 MHz, CDCl_3)	8.06 (s, 1H), 7.55 (d, $J = 7.9$ Hz, 1H), 7.37 (d, $J = 7.6$ Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, $J = 1.0$ Hz, 3H)[4]
^{13}C NMR (125 MHz, CDCl_3)	135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97[4]

Interpretation: The ^1H NMR spectrum clearly shows the characteristic indole N-H proton singlet at 8.06 ppm. The aromatic protons appear in their expected regions, and the singlet-like signal

for the methyl group at 2.35 ppm confirms successful methylation at the C3 position. The ^{13}C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.


Applications in Medicinal Chemistry and Drug Discovery

The true value of **7-Bromo-3-methyl-1H-indole** lies in its utility as a versatile building block for constructing more complex molecules with therapeutic potential. The bromine atom at the 7-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1][5]. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce diverse aryl or heteroaryl moieties.

Strategic Advantage: Functionalization at the C7 position of the indole core allows for the exploration of structure-activity relationships (SAR) in regions that can profoundly impact target binding and pharmacokinetic properties. For instance, derivatives of 7-bromoindoles have been investigated as precursors for potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the RET and TRKA pathways[5]. While the methyl group at C3 is not directly involved in coupling, it modulates the electronic nature of the indole ring and provides steric bulk that can influence ligand-receptor interactions and metabolic stability.

Drug Discovery Workflow

The diagram below illustrates a typical workflow where a 7-bromoindole derivative serves as a key intermediate in a kinase inhibitor discovery program.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using a 7-bromoindole building block.

This strategic approach, leveraging the reactivity of the C-Br bond, enables the rapid synthesis of compound libraries for screening against biological targets, accelerating the identification of novel therapeutic agents.

References

- 7-Bromo-1-methyl-1H-indole.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Supporting information for an article on methylation of indoles. The Royal Society of Chemistry. [\[Link\]](#)
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3.
- 3-Bromo-1-methyl-1H-indole.
- Data reports 7-Bromo-1H-indole-2,3-dione.
- How can synthesis 4-bromo indole and 4-methyl indole?.
- Preparation method of 5-bromo-7-methylindole.
- methyl 3-bromo-1H-indole-6-carboxyl
- 3-bromo-7-methyl-1H-indole.
- Methyl 1H-indole-3-carboxyl
- Indole, 3-methyl-. NIST WebBook, National Institute of Standards and Technology. [\[Link\]](#)
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [7-Bromo-3-methyl-1H-indole IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3430690#7-bromo-3-methyl-1h-indole-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b3430690#7-bromo-3-methyl-1h-indole-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com